REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[SH:15][CH2:16][CH2:17][C:18](O)=[O:19].C1(C)C(C)=CC=CC=1>CCCCCC>[NH:7]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:18](=[O:19])[CH2:17][CH2:16][SH:15])=[CH:10][CH:9]=1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
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SCCC(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Type
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CUSTOM
|
Details
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with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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CUSTOM
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Details
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A 1.6 milliliter quantity of water (90% of theory) was removed from this mixture by azetropic distillation through a Vigreux column with the aid of Dean-Start trap, during a 13-hour period
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Type
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CUSTOM
|
Details
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A solid product was isolated in 18.7 grams quantity from the reaction mixture
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Type
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TEMPERATURE
|
Details
|
by cooling the latter,
|
Type
|
CUSTOM
|
Details
|
collecting the resultant crystalline product
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
washing the crushed crystalline product with more hexane
|
Type
|
CUSTOM
|
Details
|
evaporating to dryness
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from hot toluene to 17.6 grams (64.5%) of white platelets melting at 98.3°-99.5° C
|
Name
|
|
Type
|
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCS)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |